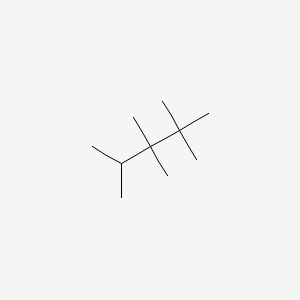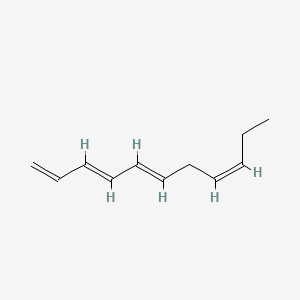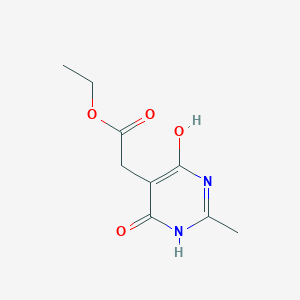
Trifluoromethane-t
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethane-t, also known as fluoroform, is a chemical compound with the formula CHF₃. It belongs to the class of hydrofluorocarbons and is a part of the haloforms, a group of compounds with the general formula CHX₃ (where X is a halogen). This compound is a colorless, non-flammable gas that is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethane-t can be synthesized through several methods. One common method involves the reaction of chloroform (CHCl₃) with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅). The reaction proceeds as follows:
CHCl3+3HF→CHF3+3HCl
Industrial Production Methods: Industrially, this compound is produced as a by-product during the manufacture of polytetrafluoroethylene (PTFE) and other fluorinated compounds. The large-scale production involves the fluorination of methane or chloromethane using hydrogen fluoride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethane-t undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trifluoroacetic acid (CF₃COOH) using strong oxidizing agents.
Reduction: It can be reduced to difluoromethane (CH₂F₂) under specific conditions.
Substitution: this compound can participate in substitution reactions where the trifluoromethyl group (CF₃) is introduced into other compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂).
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and copper powder in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Trifluoroacetic acid (CF₃COOH)
Reduction: Difluoromethane (CH₂F₂)
Substitution: Various trifluoromethylated organic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of trifluoromethane-t involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl group (CF₃). This group can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
- Trifluoromethyl iodide (CF₃I)
- Trifluoromethyl bromide (CF₃Br)
- Trifluoromethyl chloride (CF₃Cl)
- Difluoromethane (CH₂F₂)
- Hexafluoroethane (C₂F₆)
Comparison: Trifluoromethane-t is unique due to its relatively simple structure and the presence of three fluorine atoms, which impart high electronegativity and chemical stability. Compared to other trifluoromethyl compounds, this compound is less reactive but more stable, making it suitable for applications where stability is crucial .
Properties
CAS No. |
811-69-8 |
|---|---|
Molecular Formula |
CHF3 |
Molecular Weight |
72.022 g/mol |
IUPAC Name |
trifluoro(tritio)methane |
InChI |
InChI=1S/CHF3/c2-1(3)4/h1H/i1T |
InChI Key |
XPDWGBQVDMORPB-CNRUNOGKSA-N |
Isomeric SMILES |
[3H]C(F)(F)F |
Canonical SMILES |
C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)


![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)

![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)

![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)
